molecular formula C17H15N3OS B7612723 N-methyl-2-(4-phenylphthalazin-1-yl)sulfanylacetamide

N-methyl-2-(4-phenylphthalazin-1-yl)sulfanylacetamide

Cat. No.: B7612723
M. Wt: 309.4 g/mol
InChI Key: MRVTVYVBSCJUJT-UHFFFAOYSA-N
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Description

N-methyl-2-(4-phenylphthalazin-1-yl)sulfanylacetamide is a complex organic compound that belongs to the class of phthalazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a phthalazine ring system, which is fused with a phenyl group and a sulfanylacetamide moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(4-phenylphthalazin-1-yl)sulfanylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzene and an appropriate acylating agent.

    Attachment of the Sulfanylacetamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(4-phenylphthalazin-1-yl)sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines or alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as a catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

N-methyl-2-(4-phenylphthalazin-1-yl)sulfanylacetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds with specific properties.

Mechanism of Action

The mechanism of action of N-methyl-2-(4-phenylphthalazin-1-yl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

N-methyl-2-(4-phenylphthalazin-1-yl)sulfanylacetamide can be compared with other phthalazine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties.

Properties

IUPAC Name

N-methyl-2-(4-phenylphthalazin-1-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-18-15(21)11-22-17-14-10-6-5-9-13(14)16(19-20-17)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVTVYVBSCJUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NN=C(C2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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